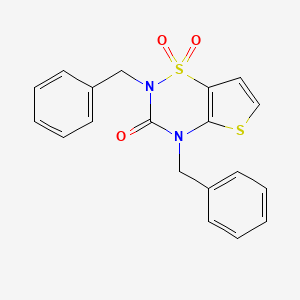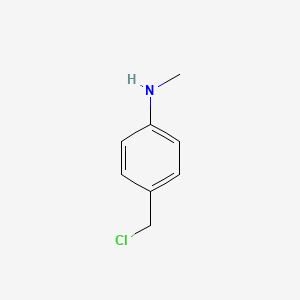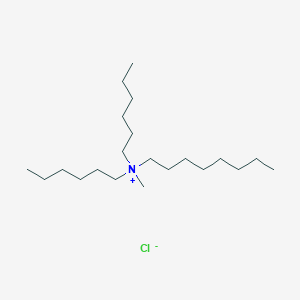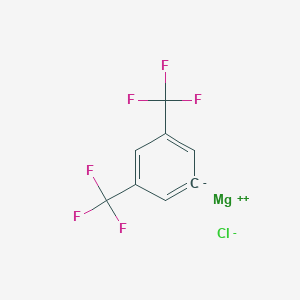
magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride is a chemical compound with the molecular formula C8H3ClF6Mg. It is a derivative of 1,3-bis(trifluoromethyl)benzene, where the magnesium atom is bonded to the benzene ring and chloride ion. This compound is known for its unique properties and applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride typically involves the reaction of 1,3-bis(trifluoromethyl)benzene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
1,3-bis(trifluoromethyl)benzene+Mg→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler magnesium compounds.
Substitution: The compound can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide derivatives, while substitution reactions can produce a variety of substituted benzene compounds.
Scientific Research Applications
Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride involves its interaction with molecular targets and pathways. The magnesium atom plays a crucial role in stabilizing the compound and facilitating its reactivity. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it a versatile reagent in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;bromide
- Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;iodide
Uniqueness
Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride is unique due to its specific combination of magnesium and chloride ions, which imparts distinct reactivity and stability compared to its bromide and iodide counterparts. The presence of trifluoromethyl groups further enhances its chemical properties, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
535949-95-2 |
|---|---|
Molecular Formula |
C8H3ClF6Mg |
Molecular Weight |
272.86 g/mol |
IUPAC Name |
magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride |
InChI |
InChI=1S/C8H3F6.ClH.Mg/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI Key |
QVNKZJLQVWGZFD-UHFFFAOYSA-M |
Canonical SMILES |
C1=[C-]C=C(C=C1C(F)(F)F)C(F)(F)F.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


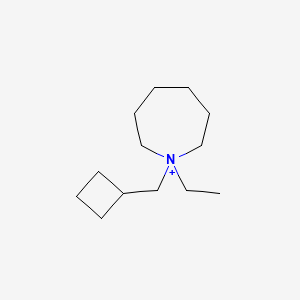
![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
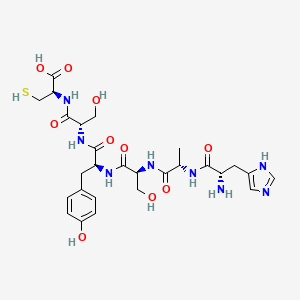
![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
![1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)-](/img/structure/B14234806.png)
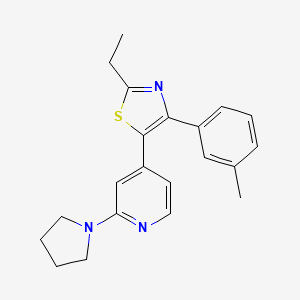
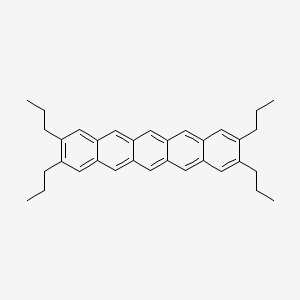

![9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol](/img/structure/B14234830.png)
